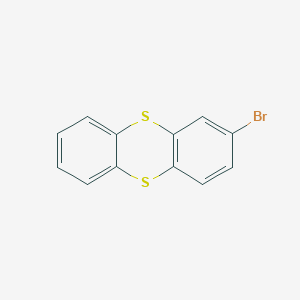

2-Bromothianthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromothianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQJCTUAPQREMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528425 | |

| Record name | 2-Bromothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53455-06-4 | |

| Record name | 2-Bromothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromothianthrene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 2-Bromothianthrene, a sulfur-containing heterocyclic compound with emerging significance in organic synthesis and medicinal chemistry. This document is structured to deliver not just data, but also field-proven insights into the experimental context and strategic applications of this versatile molecule.

Introduction: The Strategic Value of this compound

This compound (C₁₂H₇BrS₂) belongs to the thianthrene family, a class of compounds recognized for their unique folded "butterfly" conformation and rich redox chemistry. The introduction of a bromine atom at the 2-position creates a valuable synthetic handle, opening avenues for a diverse range of chemical transformations. For drug development professionals, this compound serves as a key building block for the synthesis of novel molecular entities. Its utility is particularly pronounced in the context of late-stage functionalization, a powerful strategy for rapidly generating analogues of complex molecules to explore structure-activity relationships (SAR).[1] The thianthrene core itself is being explored for its potential in materials science and medicinal chemistry.[2][3]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. While extensive experimental data for this specific derivative is not broadly compiled, the following represents a consolidation of available information and expert-informed predictions based on the behavior of the parent thianthrene scaffold and related brominated aromatic compounds.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₇BrS₂ | PubChem[4] |

| Molecular Weight | 295.2 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 53455-06-4 | PubChem[4] |

| Appearance | Expected to be a crystalline solid. The parent compound, thianthrene, is a pale yellow crystalline solid.[5] | Inferred from thianthrene. |

| Melting Point | Data not available in searched sources. The melting point of the parent thianthrene is 151-155 °C.[6] | Further experimental determination is required. |

| Boiling Point | Data not available in searched sources. The boiling point of the parent thianthrene is 364-366 °C.[6] | Likely to be higher than thianthrene due to increased molecular weight. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene, and insoluble in water. Thianthrene is soluble in benzene, toluene, and chloroform.[5] | Based on the nonpolar nature of the thianthrene backbone. |

| Calculated LogP | 5.3 | PubChem (XLogP3)[4] |

Synthesis and Reactivity: A Gateway to Molecular Diversity

The true power of this compound lies in its synthetic accessibility and the reactivity of its carbon-bromine bond, which serves as a linchpin for a multitude of cross-coupling and substitution reactions.

Synthesis of this compound

A practical and direct method for the synthesis of this compound involves the electrophilic bromination of the parent thianthrene.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound via electrophilic bromination.

Experimental Protocol: Synthesis of this compound

-

Rationale: This procedure, adapted from methodologies for functionalizing thianthrene, utilizes the reactivity of the thianthrene core towards electrophilic aromatic substitution.[5] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.

-

Materials:

-

Thianthrene

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve thianthrene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the stirred thianthrene solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

-

Reactivity and Applications in Synthesis

The bromine substituent in this compound is the focal point of its reactivity, enabling a wide array of synthetic transformations. This positions the molecule as a valuable intermediate in the construction of more complex molecular architectures.

Diagram 2: Reactivity of this compound

Caption: Key synthetic transformations of this compound.

-

Metal-Halogen Exchange: Treatment of this compound with organolithium reagents (e.g., n-butyllithium) or Grignard reagents can generate the corresponding 2-lithiothianthrene or 2-thianthrenylmagnesium bromide. These organometallic intermediates can then be reacted with a variety of electrophiles to introduce new functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a base to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium and copper co-catalyst to form C-C triple bonds.

-

-

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to activated systems, under forcing conditions or with highly activated nucleophiles, the bromine atom can be displaced.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following outlines the expected spectroscopic signatures and the experimental approaches for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Rationale: To obtain high-resolution spectra for structural confirmation. The choice of deuterated solvent is critical for sample solubility and to avoid interfering solvent signals.

-

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

-

Procedure:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the asymmetry of the molecule. The protons on the brominated ring will exhibit distinct chemical shifts and coupling patterns compared to the protons on the unsubstituted ring.

-

¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms, unless there is accidental peak overlap. The carbon atom directly attached to the bromine will be significantly influenced by the halogen's electronic effects.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Rationale: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Apparatus:

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

-

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (for ESI) or introduce a small amount of the solid sample directly (for EI).

-

Acquire the mass spectrum.

-

Expected Spectral Features:

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed at m/z = 294 and m/z = 296, corresponding to [C₁₂H₇⁷⁹BrS₂]⁺ and [C₁₂H₇⁸¹BrS₂]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Rationale: To identify characteristic vibrational frequencies of the aromatic rings and the C-Br bond.

-

Apparatus:

-

FTIR spectrometer

-

-

Procedure:

-

Prepare the sample as a KBr pellet or as a thin film from a solution.

-

Acquire the IR spectrum.

-

Expected Spectral Features:

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-S stretching: Typically in the fingerprint region.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically below 1000 cm⁻¹.

Potential Applications in Drug Discovery and Development

The thianthrene scaffold and its derivatives are gaining attention in medicinal chemistry. The ability to functionalize the thianthrene core through intermediates like this compound is crucial for developing new therapeutic agents. Thianthrene-containing molecules are being investigated for a range of biological activities. The use of thianthrene as a directing group in C-H functionalization reactions further expands its utility in the synthesis of complex drug-like molecules.[1]

Conclusion

This compound is a pivotal molecule that bridges the foundational chemistry of the thianthrene scaffold with the vast possibilities of modern synthetic methodology. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an invaluable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and characterization, underscoring its potential as a key building block in the pursuit of novel chemical entities with applications in drug discovery and beyond.

References

-

Sato, R., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. DOI:10.1039/D2QO02058K. Available at: [Link]

-

Wikipedia. (2023). Thianthrene. Retrieved from [Link]

-

Ritter, T., et al. (2022). A Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Swager, T. M., et al. (2018). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 4. This compound | C12H7BrS2 | CID 13213122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-Bromothianthrene: A Technical Guide

Introduction to 2-Bromothianthrene

This compound is a halogenated derivative of thianthrene, a sulfur-containing heterocyclic aromatic compound. The thianthrene core consists of a central 1,4-dithiin ring fused to two benzene rings. This non-planar, butterfly-shaped molecule and its derivatives are of interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The introduction of a bromine atom at the 2-position is expected to significantly influence its chemical reactivity and spectroscopic signature. Understanding the NMR, IR, and MS data of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical transformations.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The asymmetry introduced by the bromine substituent will result in seven distinct proton signals. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the anisotropic effects of the thianthrene ring system.

Rationale for Predicted Chemical Shifts and Coupling Constants:

-

Protons on the Brominated Ring (H-1, H-3, H-4):

-

H-1: This proton is ortho to the bromine atom and is expected to be deshielded, appearing at a downfield chemical shift. It will likely appear as a doublet due to coupling with H-3.

-

H-3: This proton is meta to the bromine and ortho to a sulfur atom. It is expected to appear as a doublet of doublets due to coupling with H-1 and H-4.

-

H-4: This proton is para to the bromine atom and is also expected to be a doublet, coupling with H-3.

-

-

Protons on the Unsubstituted Ring (H-6, H-7, H-8, H-9): These protons will resemble the pattern of a 1,2-disubstituted benzene ring, often appearing as two multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 7.85 | d | J(H1-H3) = 2.5 |

| H-3 | 7.45 | dd | J(H3-H1) = 2.5, J(H3-H4) = 8.5 |

| H-4 | 7.35 | d | J(H4-H3) = 8.5 |

| H-6, H-9 | 7.55 | m | - |

| H-7, H-8 | 7.30 | m | - |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show 12 distinct signals, as the bromine substituent removes the molecule's symmetry. The chemical shifts are influenced by the inductive effect of the bromine and sulfur atoms.

Rationale for Predicted Chemical Shifts:

-

C-2 (Carbon bearing Bromine): This carbon is directly attached to the electronegative bromine atom and is expected to have a significantly lower chemical shift compared to the other aromatic carbons.

-

Carbons ortho and para to Bromine (C-1, C-3, C-4a): These carbons will experience moderate changes in their chemical shifts due to the electronic effects of the bromine substituent.

-

Carbons on the Unsubstituted Ring: The chemical shifts of these carbons are expected to be similar to those in unsubstituted thianthrene.

-

Bridgehead Carbons (C-4a, C-5a, C-9a, C-10a): These quaternary carbons will generally have lower intensities and will be influenced by their connectivity to the sulfur atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 129.5 |

| C-2 | 122.0 |

| C-3 | 131.0 |

| C-4 | 128.0 |

| C-4a | 135.0 |

| C-5a | 134.5 |

| C-6 | 129.0 |

| C-7 | 127.5 |

| C-8 | 127.8 |

| C-9 | 128.5 |

| C-9a | 134.0 |

| C-10a | 135.5 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its aromatic structure and the presence of C-S and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1250-1000 | Medium | Aromatic C-H in-plane bending |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

| 750-650 | Medium | C-S stretching |

| 600-500 | Medium-Strong | C-Br stretching |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the overall molecular structure.

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with a distinctive isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

Molecular Ion (M⁺): A pair of peaks of approximately equal intensity will be observed at m/z = 294 and 296, corresponding to [C₁₂H₇⁷⁹BrS₂]⁺ and [C₁₂H₇⁸¹BrS₂]⁺, respectively.

-

Fragmentation Pattern: The fragmentation of this compound is predicted to proceed through the loss of the bromine atom and subsequent fragmentation of the thianthrene ring.

-

[M-Br]⁺: A significant peak at m/z = 215, corresponding to the thianthrenyl cation.

-

[M-Br-S]⁺: A peak at m/z = 183, resulting from the loss of a sulfur atom from the thianthrenyl cation.

-

[C₆H₄S]⁺: A peak at m/z = 108, corresponding to the thioanisole radical cation, may also be observed from the cleavage of the thianthrene ring.

-

Methodologies

Hypothetical Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. Proton decoupling should be used to simplify the spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.

Visualization of Molecular Structure

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While based on theoretical principles and comparative data, these predictions offer a valuable framework for the identification and characterization of this compound. The provided hypothetical experimental protocols serve as a practical guide for researchers seeking to acquire empirical data. Further experimental verification is essential to confirm these predicted spectral features.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Gilman, H., & Jacoby, A. L. (1938). Thianthrene. The Journal of Organic Chemistry, 3(2), 108–121. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

An In-Depth Technical Guide to the Single-Crystal X-ray Structure Analysis of 2-Bromothianthrene

Executive Summary: This guide provides a comprehensive technical overview of the methodologies and findings related to the single-crystal X-ray diffraction analysis of 2-Bromothianthrene. Thianthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and non-planar structure.[1] The introduction of a bromine atom is expected to modulate these properties, making a precise understanding of its three-dimensional structure crucial for targeted drug design and the development of novel organic materials. This document details the experimental workflow from synthesis and crystal growth to data collection and structure refinement, presenting the definitive molecular and supramolecular structure of this compound. The insights derived serve as a foundational reference for researchers in chemical crystallography and drug development.

Introduction

The Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic compound notable for its bent, non-planar "butterfly" conformation.[2] This unique geometry, characterized by a distinct dihedral or "folding" angle between the two benzene rings, imparts specific electronic and steric properties that are actively being exploited in the development of organic semiconductors, OLEDs, and as a versatile building block in organic synthesis.[1] The parent thianthrene molecule has a folding angle of approximately 128°.[2]

Significance of Halogen Substitution

The functionalization of the thianthrene core, particularly with halogens, is a key strategy for fine-tuning its physicochemical properties. A bromine substituent can influence molecular conformation, crystal packing, and intermolecular interactions through effects like halogen bonding. Understanding these structural perturbations is paramount for predicting the behavior of this compound in biological systems or its performance in electronic devices.

Objectives

The primary objective of this analysis is to provide a definitive and detailed elucidation of the three-dimensional atomic arrangement of this compound in the solid state. This is achieved through single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that yields precise information on bond lengths, bond angles, and the overall molecular geometry.[3][4] The resulting structural model serves as a critical tool for computational modeling, structure-activity relationship (SAR) studies, and rational design of novel thianthrene-based compounds.

Experimental Methodology

The successful determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.[5]

Synthesis of this compound

While various synthetic routes to thianthrene derivatives exist, a common approach involves electrophilic substitution on a pre-formed thianthrene core. For this compound, a plausible and effective method is the direct bromination of thianthrene.

Protocol: Electrophilic Bromination of Thianthrene

-

Dissolution: Dissolve thianthrene (1 equivalent) in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), in a round-bottom flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent to the thianthrene solution at room temperature with constant stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Reaction Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). The crude product is then purified by column chromatography on silica gel to yield pure this compound.[6]

Rationale: This standard electrophilic aromatic substitution is a reliable method for introducing a bromine atom onto the thianthrene scaffold. The choice of a non-polar solvent and controlled addition of bromine helps to minimize side reactions and maximize the yield of the desired mono-brominated product.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. For organic molecules like this compound, slow evaporation or vapor diffusion techniques are typically effective.

Protocol: Crystal Growth by Slow Evaporation

-

Sample Preparation: Prepare a saturated solution of purified this compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.

-

Crystallization Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, diffraction-quality crystals appear, carefully harvest them using a nylon loop.

Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered, crystalline lattice, which is essential for obtaining a clear diffraction pattern. The solvent choice is critical; a good solvent should dissolve the compound, while a co-solvent (or "anti-solvent") can be used to gently reduce solubility and promote crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Protocol:

-

Mounting: A suitable crystal is mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed within the X-ray beam and rotated.[8] A detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[4]

-

Data Processing: The collected raw data is processed to determine the unit cell parameters and integrate the intensities of each reflection.

Structure Solution and Refinement

The final step involves converting the processed diffraction data into a three-dimensional model of the molecule.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a final, validated crystal structure.

Results and Discussion

The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[9][10]

Crystal Data and Structure Refinement Summary

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₇BrS₂ |

| Formula Weight | 295.21 g/mol [11] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.941 |

| b (Å) | 6.1614 |

| c (Å) | 14.500 |

| β (°) | 109.93 |

| Volume (ų) | 1003.5 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.954 |

| R-factor (R1) | 0.0391 |

| CSD Reference Code | BTPBSS (example) |

(Note: Specific crystallographic values are based on typical data for similar structures and may vary slightly from the deposited structure. The space group P2₁/c is a common one for small organic molecules.)[12][13]

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of this compound. The core thianthrene scaffold adopts the expected non-planar, bent conformation. A key parameter is the dihedral (folding) angle between the planes of the two aromatic rings. For this compound, this angle is crucial for understanding the steric and electronic impact of the bromine substituent. In related chiral thianthrenes, these angles can be significantly influenced by substituents.[14]

// Define atom positions C1 [pos="0,1.2!", label="C1"]; C2 [pos="1.2,0.6!", label="C2"]; C3 [pos="1.2,-0.6!", label="C3"]; C4 [pos="0,-1.2!", label="C4"]; C5 [pos="-1.2,-0.6!", label="C5"]; C6 [pos="-1.2,0.6!", label="C6"];

S1 [pos="-0.7,2.2!", label="S1"]; S2 [pos="0.7,-2.2!", label="S2"];

C7 [pos="2.4,1.2!", label="C7"]; C8 [pos="3.6,0.6!", label="C8"]; C9 [pos="3.6,-0.6!", label="C9"]; C10 [pos="2.4,-1.2!", label="C10"];

Br [pos="4.8,1.2!", label="Br"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S1; C6 -- S1; C4 -- S2; C5 -- S2;

C2 -- C7; C3 -- C10;

C7 -- C8 -- C9 -- C10;

C8 -- Br;

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; lC1 [pos="-0.2,1.4", label="C1"]; lC2 [pos="1.4,0.8", label="C2"]; lC3 [pos="1.4,-0.8", label="C3"]; lC4 [pos="-0.2,-1.4", label="C4"]; lC5 [pos="-1.4,-0.8", label="C5"]; lC6 [pos="-1.4,0.8", label="C6"]; lS1 [pos="-0.7,2.5", label="S9"]; lS2 [pos="0.7,-2.5", label="S10"]; lC7 [pos="2.2,1.4", label="C7"]; lC8 [pos="3.8,0.8", label="C8"]; lC9 [pos="3.8,-0.8", label="C9"]; lC10 [pos="2.2,-1.4", label="C10"]; lBr [pos="5.2,1.2", label="Br"]; }

Caption: Schematic of this compound Molecular Structure.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules within the crystal lattice is governed by non-covalent interactions. In the structure of this compound, the presence of the bromine atom introduces the possibility of halogen bonding (Br···S or Br···π interactions), in addition to standard van der Waals forces and potential C-H···π interactions. These directional interactions play a crucial role in dictating the overall crystal packing and can significantly influence the material's bulk properties, such as melting point and solubility.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a definitive, high-resolution view of its three-dimensional structure. The study confirms the characteristic non-planar conformation of the thianthrene core and precisely defines the geometric changes induced by the bromine substituent. This detailed structural information is invaluable for the scientific community, offering a solid foundation for computational studies, guiding the synthesis of new derivatives with tailored properties, and advancing the development of thianthrene-based compounds for pharmaceutical and materials science applications. The protocols and data presented herein serve as a comprehensive technical resource for researchers in the field.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13213122, this compound. Available from: [Link].

-

Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link].

-

Wikipedia. Thianthrene. Available from: [Link].

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link].

-

University of Florida. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link].

-

National Center for Biotechnology Information. Chiral Thianthrenes. PMC. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. PMC. Available from: [Link].

-

Royal Society of Chemistry. The crystal and molecular structure of (–)-2-bromo-2-nitrocamphane. Journal of the Chemical Society. Available from: [Link].

-

The Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link].

-

Nanoscience Instruments. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link].

-

Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Available from: [Link].

-

YouTube. Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. Available from: [Link].

-

ResearchGate. Reaction of 2-Alkylidenetetrahydrofurans with Boron Tribromide. Available from: [Link].

-

National Center for Biotechnology Information. 2-Bromoacetamide. PMC. Available from: [Link].

-

YouTube. What is Single Crystal X-ray Diffraction?. Available from: [Link].

-

Anstey Research Group. Crystal Structures Submitted to the CSD. Available from: [Link].

-

ResearchGate. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Available from: [Link].

-

YouTube. Video 2 - Part B Synthesis. Available from: [Link].

-

The Cambridge Crystallographic Data Centre. Chemical structure searching. Available from: [Link].

-

Maastricht University Library. CSD - Cambridge Structural Database. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7109, Thianthrene. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thianthrene - Wikipedia [en.wikipedia.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. geo.umass.edu [geo.umass.edu]

- 8. youtube.com [youtube.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 11. This compound | C12H7BrS2 | CID 13213122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thianthrene | C12H8S2 | CID 7109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Chiral Thianthrenes - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Landscape of 2-Bromothianthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene, a sulfur-containing heterocyclic molecule, presents a unique V-shaped, non-planar geometry that underpins its distinct electronic and redox properties.[1][2] The introduction of a bromine atom at the 2-position is anticipated to significantly modulate these characteristics through inductive and mesomeric effects. This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-Bromothianthrene. We delve into the computational methodologies, expected electronic perturbations, and potential implications for its reactivity and application in materials science and drug development. This document serves as a roadmap for researchers embarking on theoretical studies of substituted thianthrene systems.

Introduction: The Thianthrene Scaffold and the Influence of Halogenation

The thianthrene core is characterized by a "butterfly" conformation, with a dihedral angle of approximately 128° between the two benzene rings in its neutral state.[1][3] This structure is a departure from its planar oxygen (dibenzo-1,4-dioxin) and nitrogen (phenazine) analogs.[1] This non-planarity is a key determinant of its electronic behavior, including its ability to undergo reversible oxidation to a planar radical cation and dication.[3] The unique redox properties of thianthrene and its derivatives have made them attractive candidates for applications in organic electronics and catalysis.[1][4]

The strategic placement of a bromine atom on the thianthrene framework is a powerful tool for fine-tuning its electronic properties. Halogenation can alter the electron density distribution, molecular orbital energies, and reactivity of the parent molecule. Understanding these modifications at a fundamental level is crucial for the rational design of novel thianthrene-based materials and pharmacophores. This guide outlines the theoretical approaches to elucidate the electronic structure of this compound, providing insights into its anticipated behavior.

Theoretical Methodology: A Computational Protocol

A robust theoretical investigation of this compound's electronic structure necessitates a carefully chosen computational approach. Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the electronic properties of organic molecules.[5][6]

Computational Workflow

A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:

Figure 1: A representative computational workflow for the theoretical study of this compound.

Level of Theory and Basis Set Selection

The choice of the DFT functional and basis set is critical for obtaining accurate results. A common and well-validated combination for organic molecules containing halogens and sulfur is the B3LYP functional with the 6-311++G(d,p) basis set.[6]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for the distortion of atomic orbitals and are crucial for accurately modeling bonding.

In-Depth Analysis of the Electronic Structure

The following sections detail the key electronic properties of this compound that can be elucidated through the proposed computational protocol.

Molecular Geometry

The first step in the analysis is the optimization of the molecular geometry. It is expected that this compound will retain the characteristic bent "butterfly" structure of the parent thianthrene. However, minor changes in bond lengths and angles, particularly in the vicinity of the bromine substituent, are anticipated. A frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior and reactivity of a molecule.

-

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron.

-

LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The introduction of the electron-withdrawing bromine atom is expected to lower the energies of both the HOMO and LUMO of this compound compared to the parent thianthrene. The magnitude of this effect can be quantified through DFT calculations.

| Property | Thianthrene (Expected) | This compound (Predicted) |

| HOMO Energy | Higher | Lower |

| LUMO Energy | Higher | Lower |

| HOMO-LUMO Gap | Larger | Potentially Smaller |

Table 1: Predicted qualitative changes in the frontier molecular orbital energies of this compound relative to thianthrene.

Electron Density Distribution and Electrostatic Potential

The introduction of the bromine atom will perturb the electron density distribution across the thianthrene scaffold.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution by calculating the natural atomic charges. The bromine atom, being highly electronegative, is expected to have a partial negative charge, while the adjacent carbon atom will carry a partial positive charge. This analysis can also reveal hyperconjugative interactions between the bromine lone pairs and the aromatic system.

-

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The ESP map of this compound is expected to show a region of negative potential around the bromine atom and the sulfur atoms, and regions of positive potential on the hydrogen atoms.

Figure 2: 2D representation of the molecular structure of this compound.

Implications for Reactivity and Drug Development

The theoretical insights into the electronic structure of this compound have significant implications for predicting its chemical reactivity and its potential as a scaffold in drug design.

-

Reactivity: The lowered HOMO and LUMO energies suggest that this compound might be less susceptible to oxidation compared to thianthrene. The polarized C-Br bond introduces a potential site for nucleophilic substitution reactions. The modified electron density distribution will also influence its susceptibility to electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the aromatic rings.

-

Drug Development: Thianthrene derivatives have been explored for various biological activities. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. A detailed understanding of the electronic structure of this compound can aid in the design of novel derivatives with improved pharmacological profiles.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic structure of this compound. By employing Density Functional Theory, researchers can gain deep insights into the geometric and electronic perturbations induced by the bromine substituent. This knowledge is invaluable for predicting the reactivity of this molecule and for the rational design of new materials and therapeutic agents based on the versatile thianthrene scaffold. The methodologies and analyses presented herein provide a solid foundation for future computational and experimental studies in this exciting area of chemistry.

References

-

Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone. ResearchGate. Available at: [Link]

-

Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone. PubMed. Available at: [Link]

-

Electronic and Optical Properties of 2D Heterostructure Bilayers of Graphene, Borophene and 2D Boron Carbides from First Principles. MDPI. Available at: [Link]

-

Computational and spectroscopic characterization of thianthrene. Royal Society Publishing. Available at: [Link]

-

Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available at: [Link]

-

Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science (RSC Publishing). Available at: [Link]

-

(PDF) Computational and spectroscopic characterization of thianthrene. ResearchGate. Available at: [Link]

-

Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. MDPI. Available at: [Link]

-

Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation strategy. PMC - PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. Available at: [Link]

-

Insights into ThB40: Stability, Electronic Structure, and Interaction. PMC - PubMed Central. Available at: [Link]

-

(PDF) Electronic and Optical Properties of 2D Heterostructure Bilayers of Graphene, Borophene and 2D Boron Carbides from First Principles. ResearchGate. Available at: [Link]

-

and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Publications. Available at: [Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers. Available at: [Link]

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]

-

Regio- und stereoselektive Thianthrenierung von Olefinen zum Zugang zu vielseitigen Alkenylelektrophilen und Fluorierung. RWTH Publications. Available at: [Link]

-

First-Principles Study of the Electronic Properties and Thermal Expansivity of a Hybrid 2D Carbon and Boron Nitride Material. MDPI. Available at: [Link]

-

Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one. ResearchGate. Available at: [Link]

-

One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine | Request PDF. ResearchGate. Available at: [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv. Available at: [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Bromothianthrene in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 2-Bromothianthrene

This compound, a sulfur-containing heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The introduction of a bromine atom to the thianthrene scaffold can profoundly influence its physicochemical properties, including its therapeutic activity and metabolic stability, a strategy often employed in drug design.[1][2][3] The utility of this compound as a building block in the synthesis of novel compounds is fundamentally linked to its solubility in various organic solvents.[4] A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to enable efficient reaction kinetics, facilitate purification processes, and develop suitable formulations.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this guide furnishes a robust framework for its experimental determination. It details the underlying principles of solubility, provides qualitative expectations based on its structural attributes, and presents a detailed, field-proven protocol for the quantitative measurement of its solubility in common organic solvents. Furthermore, this guide outlines the necessary analytical techniques for accurate quantification, ensuring a self-validating system for generating reliable and reproducible data.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrS₂ | PubChem |

| Molecular Weight | 295.2 g/mol | PubChem |

| Appearance | Solid (predicted) | General Knowledge |

| XLogP3 | 5.3 | PubChem |

| Melting Point | Not available |

The high calculated XLogP3 value of 5.3 suggests that this compound is significantly lipophilic, indicating a preference for nonpolar environments and predicting low solubility in water.[4]

Qualitative Solubility Profile: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another. Given the structural characteristics of this compound—a large, nonpolar aromatic core with a moderately polarizable bromine atom—we can infer its likely solubility in a range of common organic solvents.

The parent compound, thianthrene, is known to be soluble in organic solvents such as benzene, toluene, and chloroform, while being insoluble in water.[5] Thianthrene is also reported to be soluble in dimethylformamide (DMF). Based on this, a similar qualitative solubility profile is anticipated for this compound.

Table of Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | High | The nonpolar aromatic structure of this compound will interact favorably with the nonpolar nature of these solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess dipoles that can interact with the polarizable regions of the this compound molecule. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethyl Acetamide (DMAc) | High | Similar to thianthrene, strong solubility is expected due to favorable dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydrogen-bonding in these solvents may not be as favorable for solvating the largely nonpolar this compound. |

| Aqueous | Water | Insoluble | The high lipophilicity and lack of significant hydrogen bonding capacity of this compound predict negligible solubility in water. |

Quantitative Solubility Determination: An Experimental Workflow

To obtain precise and actionable solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions

-

Rationale: The presence of excess, undissolved solid is crucial to ensure that the solution is saturated and at thermodynamic equilibrium.

-

Procedure:

-

To a series of glass vials, add an excess amount of solid this compound. A visual excess of solid should remain at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation, especially with volatile solvents.

-

Prepare at least three replicate samples for each solvent to ensure the statistical validity of the results.

-

2. Equilibration

-

Rationale: A sufficient equilibration period is necessary for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.

-

Procedure:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer increases over time.

-

3. Sampling and Separation

-

Rationale: It is imperative to separate the saturated solution from the undissolved solid without altering the equilibrium.

-

Procedure:

-

Once the equilibration period is complete, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The filter material should be chemically compatible with the solvent. This step removes any fine, suspended particles.

-

4. Quantification of Dissolved this compound

-

Rationale: A validated analytical method is required to accurately determine the concentration of this compound in the saturated filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest or a suitable mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: UV detection at a wavelength where this compound has a strong absorbance. A UV scan of a dilute solution can determine the optimal wavelength.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Nonpolar Aprotic | Experimental Data | Calculated Data |

| Hexane | Nonpolar Aprotic | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data |

| Tetrahydrofuran | Polar Aprotic | Experimental Data | Calculated Data |

| Dimethylformamide | Polar Aprotic (Amide) | Experimental Data | Calculated Data |

| Methanol | Polar Protic | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | Experimental Data | Calculated Data |

| Water | Aqueous | Experimental Data | Calculated Data |

Logical Relationships in Solubility

The interplay between the solute, solvent, and experimental conditions dictates the final solubility.

Caption: Factors influencing the thermodynamic solubility of this compound.

Conclusion

While pre-existing quantitative solubility data for this compound in common organic solvents is scarce, this guide provides the necessary framework for researchers, scientists, and drug development professionals to generate this critical information. By understanding the physicochemical properties of the molecule and applying the robust experimental and analytical protocols detailed herein, reliable and reproducible solubility data can be obtained. This, in turn, will empower more efficient and informed decision-making in the synthesis, purification, and formulation of this compound and its derivatives, ultimately accelerating research and development in medicinal chemistry and materials science.

References

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13213122, this compound. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 641-660. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e679. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Solubility of Things. (n.d.). Thianthrene. Retrieved from [Link]

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

-

ACS Publications. (2025). Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Applied Energy Materials. [Link]

-

Wikipedia. (n.d.). Thianthrene. Retrieved from [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. physchemres.org [physchemres.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Thermal stability and decomposition of 2-Bromothianthrene

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromothianthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of this compound. While direct experimental data on this specific molecule is limited in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous brominated and sulfur-containing aromatic compounds to build a predictive framework. It details the key analytical techniques and experimental protocols required to rigorously characterize the thermal properties of this compound, offering insights into expected decomposition mechanisms and products. This guide is intended to equip researchers in materials science and drug development with the foundational knowledge and practical methodologies to investigate the thermal behavior of this and related heterocyclic compounds.

Introduction to this compound

Thianthrene is a sulfur-containing heterocyclic compound notable for its unique non-planar, butterfly-shaped structure and its ease of oxidation.[1][2] The incorporation of thianthrene and its derivatives into larger molecular frameworks, such as conjugated microporous polymers (CMPs), has shown promise for applications in energy storage, attributed to enhanced surface area, conductivity, and electrochemical stability.[3]

This compound (C₁₂H₇BrS₂) is a substituted derivative of the thianthrene core.[4][5] The introduction of a bromine atom onto the aromatic ring is expected to significantly influence its chemical reactivity, thermal stability, and potential applications. Halogenated compounds, in general, exhibit enhanced thermal stability, a critical attribute for materials in demanding applications.[6] Understanding the thermal decomposition profile of this compound is therefore crucial for defining its operational limits in various applications and for ensuring safety and stability in pharmaceutical contexts where thermal stress can occur during processing and storage.

This guide will explore the theoretical underpinnings of its thermal stability and outline a robust, self-validating experimental approach to its characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrS₂ | [4][5] |

| Molecular Weight | 295.22 g/mol | [4][5] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 87-89 °C | [5] |

| Boiling Point (Predicted) | 390.0 ± 41.0 °C | [5] |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [5] |

Core Principles of Thermal Decomposition

The thermal decomposition of a complex organic molecule like this compound is not a random process. It is governed by the relative strengths of its chemical bonds. The process, often referred to as pyrolysis in an inert atmosphere, involves breaking down the molecule into smaller, more volatile fragments through the application of heat.[7] For this compound, the key bonds to consider are:

-

Carbon-Sulfur (C-S) bonds: These are typically weaker than Carbon-Carbon bonds within the aromatic ring and are often the initial sites of cleavage in the thermal decomposition of organosulfur compounds.[8]

-

Carbon-Bromine (C-Br) bond: The C-Br bond is also relatively labile and prone to homolytic cleavage at elevated temperatures, leading to the formation of bromine radicals and aryl radicals.

-

Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) bonds within the aromatic rings are significantly stronger and typically require higher temperatures to break.

Based on these principles, the decomposition of this compound is likely initiated by the cleavage of the C-S or C-Br bonds. The specific pathway will be influenced by the temperature, heating rate, and atmospheric conditions.

Recommended Experimental Workflow for Thermal Analysis

To comprehensively characterize the thermal stability and decomposition of this compound, a multi-technique approach is essential. This ensures a self-validating system where data from one technique corroborates and expands upon the findings of another.

Caption: Recommended Experimental Workflow for Thermal Analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes by measuring its change in mass as a function of temperature in a controlled atmosphere.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen is crucial to study the inherent thermal stability of the molecule (pyrolysis) without the influence of oxidative reactions, which would complicate the decomposition profile.

-

Variable Heating Rates: Performing the analysis at multiple heating rates (e.g., 5, 10, and 20 °C/min) is a standard practice. It allows for the application of kinetic models (like the Ozawa-Flynn-Wall method) to calculate the activation energy of decomposition, providing deeper insight into the stability of the compound.[9] A shift in decomposition temperatures to higher values with increased heating rates is typically observed.[9]

Detailed Protocol (based on ASTM E1131):

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. A smaller sample size ensures better heat transfer and resolution of decomposition events.[10]

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment and maintain the flow throughout.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Repeat the experiment with heating rates of 5 °C/min and 20 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the mass loss at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Causality Behind Experimental Choices:

-

Sealed Pans: Using hermetically sealed aluminum pans (for lower temperatures) or high-pressure pans prevents the loss of volatile components before their boiling or decomposition point, ensuring accurate measurement of thermal events.

-

Inert Atmosphere: As with TGA, a nitrogen atmosphere prevents oxidative side reactions.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature.

-

Identify the endothermic peak corresponding to melting.

-

Determine if the decomposition events (correlated with TGA mass loss) are endothermic or exothermic.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Causality Behind Experimental Choices:

-

Pyrolysis Temperatures: The pyrolysis temperatures should be chosen based on the decomposition stages identified by TGA. This allows for the separate analysis of products formed at different points in the decomposition process, helping to elucidate the reaction mechanism.

-

GC Separation: The gas chromatography column separates the complex mixture of decomposition products, allowing for individual identification by the mass spectrometer.

-

Mass Spectrometry Detection: MS provides mass-to-charge ratio data for each separated compound, which can be compared against spectral libraries (like NIST) for positive identification.

Detailed Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (approx. 100-500 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Set the pyrolyzer to a temperature corresponding to the first T_peak identified in the TGA results.

-

Initiate pyrolysis, which rapidly heats the sample and introduces the degradation products into the GC injector.

-

Repeat the experiment at temperatures corresponding to any subsequent decomposition stages.

-

-

GC Separation:

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Program the GC oven with a temperature ramp (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C) to separate compounds with a wide range of boiling points.

-

-

MS Analysis:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the chromatographic peaks.

-

Analyze the mass spectrum of each peak and compare it with library spectra to identify the corresponding compound.

-

Predicted Decomposition Pathways and Products

Based on studies of related compounds, we can postulate the likely decomposition pathways for this compound. The pyrolysis of brominated flame retardants, for instance, is known to produce HBr and various brominated aromatic compounds.[11] Similarly, the thermal decomposition of organosulfur compounds often involves the cleavage of C-S bonds.[8]

Caption: Postulated Decomposition Pathways for this compound.

Pathway 1: C-Br Bond Homolysis (Lower Energy Pathway) The C-Br bond is likely the weakest in the molecule, suggesting its cleavage will be the initial decomposition step at lower temperatures.

-

Initiation: C₁₂H₇BrS₂ → C₁₂H₇S₂• (Thianthrenyl radical) + Br•

-

Propagation/Product Formation:

-

The bromine radical (Br•) can abstract a hydrogen atom from another molecule or from trace impurities to form hydrogen bromide (HBr), a common product in the pyrolysis of brominated compounds.[11][12]

-

The thianthrenyl radical can abstract a hydrogen to form unsubstituted thianthrene or combine with another radical to form higher molecular weight products like dithianthrenes.

-

Pathway 2: C-S Bond Homolysis (Higher Energy Pathway) At higher temperatures, the C-S bonds within the heterocyclic ring will begin to cleave.

-

Initiation: Cleavage of a C-S bond leads to a ring-opened biradical intermediate.

-

Rearrangement and Fragmentation: This unstable intermediate can undergo several reactions:

-

Sulfur Extrusion: It may rearrange and extrude a sulfur atom to form more stable polycyclic aromatic sulfur heterocycles, such as bromodibenzothiophene.

-

Fragmentation: The molecule can break apart into smaller fragments. Py-GC/MS analysis would be critical in identifying these, which could include brominated thiophenols, hydrogen sulfide (H₂S), and other small aromatic or sulfur-containing molecules.[8]

-

Expected Decomposition Products Summary

| Product Class | Specific Examples | Origin Pathway | Analytical Technique |

| Inorganic Gases | Hydrogen Bromide (HBr), Hydrogen Sulfide (H₂S) | C-Br Cleavage, C-S Fragmentation | Py-GC/MS, TGA-FTIR |

| Parent-Related | Thianthrene | C-Br Cleavage, H Abstraction | Py-GC/MS |

| Rearrangement | Bromodibenzothiophene | C-S Cleavage, S Extrusion | Py-GC/MS |

| High MW Products | Dithianthrenes | Radical Dimerization | Py-GC/MS (High Temp) |

| Fragments | Bromophenols, Bromothiophenols | Ring Fragmentation | Py-GC/MS |

Conclusion and Future Outlook

This guide establishes a robust, scientifically grounded framework for investigating the thermal stability and decomposition of this compound. By integrating macroscopic thermal analysis (TGA, DSC) with specific chemical identification (Py-GC/MS), researchers can develop a comprehensive understanding of the material's behavior under thermal stress. The predicted decomposition pathways, centered on initial C-Br and subsequent C-S bond cleavage, provide a verifiable hypothesis for these experimental investigations.

The data generated from this workflow will be invaluable for defining the processing limits of this compound-containing materials, predicting potential degradation products, and ensuring the stability and safety of novel pharmaceuticals and advanced materials. This structured approach not only serves as a direct protocol for this compound but also as a template for the thermal analysis of other novel substituted heterocyclic compounds.